An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde
This guide provides a comprehensive analysis of the spectroscopic data for the synthetic intermediate, 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde. As a molecule of interest in medicinal chemistry and organic synthesis, unambiguous structural confirmation is paramount. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for its acquisition and interpretation, grounded in established scientific principles.
The structural elucidation of novel or synthesized compounds relies on a synergistic application of modern analytical techniques. Here, we delve into the core methods of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete spectroscopic profile of the title compound.
Foundational Spectroscopic Principles and Rationale
The characterization of a molecule like 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde, which contains multiple distinct functional groups and aromatic systems, requires a multi-faceted analytical approach.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the cornerstone of molecular structure determination. ¹H NMR provides detailed information about the chemical environment, connectivity, and number of protons. ¹³C NMR complements this by mapping the carbon skeleton of the molecule. For this specific compound, NMR is essential to confirm the substitution pattern on both the pyrazole and benzene rings and to verify the presence of the aldehyde and methoxybenzyl moieties.
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Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] The vibrational frequencies of specific bonds, such as the carbonyl (C=O) of the aldehyde and the C-O ether linkage, provide definitive evidence of their presence.[1]
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Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, thereby confirming its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure, revealing stable fragments that are characteristic of the molecule's constituent parts.
Experimental Workflow: From Sample to Spectrum
The acquisition of high-quality spectroscopic data is contingent upon a robust and well-defined experimental workflow. The following protocols represent standard, validated procedures for the analysis of a solid organic compound like the title molecule.
Diagram of the General Analytical Workflow
Caption: General workflow from sample preparation to structural confirmation.
Protocol 1: NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm. For ¹³C NMR, reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[2]
Protocol 2: FT-IR Spectroscopy
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[1] Acquire a background spectrum first, which is then automatically subtracted from the sample spectrum.
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Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands.
Protocol 3: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument, for accurate mass determination.
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Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.
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Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to gain further structural insights.
Spectroscopic Data Interpretation and Structural Assignment
The following sections detail the expected spectroscopic data for 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde, based on established chemical principles and data from closely related structures.
Molecular Structure and Atom Numbering
Caption: Structure of the title compound with atom numbering for NMR assignments.
¹H NMR Data (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~9.95 | Singlet (s) | - | H (Aldehyde) | The aldehyde proton is highly deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond, placing it far downfield. |
| ~7.70 | Doublet (d) | ~2.2 | H3 (Pyrazole) | This proton is on a carbon adjacent to a nitrogen atom in the heteroaromatic ring. It is coupled to H4. |
| ~6.50 | Doublet (d) | ~2.2 | H4 (Pyrazole) | This proton is coupled to H3. It is typically upfield relative to H3 in this substitution pattern. |
| ~7.25 | Doublet (d) | ~8.6 | H2', H6' (Aryl) | These protons on the methoxybenzyl ring are ortho to the CH₂ group and show coupling to H3' and H5'. Data from similar structures support this assignment.[3] |
| ~6.88 | Doublet (d) | ~8.6 | H3', H5' (Aryl) | These protons are ortho to the electron-donating methoxy group, causing them to be shielded and appear upfield. They are coupled to H2' and H6'.[3][4] |
| ~5.45 | Singlet (s) | - | CH₂ (Benzyl) | The methylene protons are adjacent to the pyrazole nitrogen and the benzene ring, appearing as a sharp singlet. |
| ~3.80 | Singlet (s) | - | OCH₃ (Methoxy) | The three protons of the methoxy group are equivalent and appear as a characteristic singlet. Its chemical shift is highly conserved across related molecules.[3][4] |
¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
The ¹³C NMR spectrum provides a map of the carbon framework. The predicted shifts are based on published data for analogous structures.[3][5][6]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185.0 | C=O (Aldehyde) | The carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very low field. A value of 189.4 ppm has been reported for a similar compound.[5] |
| ~159.8 | C4' (Aryl) | The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded. Values around 158-160 ppm are typical.[3][6] |
| ~142.0 | C3 (Pyrazole) | The chemical shifts of pyrazole carbons can vary significantly with substitution. This is an estimate for the CH carbon adjacent to two nitrogen atoms. |
| ~138.0 | C5 (Pyrazole) | This is the pyrazole carbon bearing the aldehyde substituent. |
| ~129.5 | C1' (Aryl) | The ipso-carbon to which the benzyl CH₂ group is attached. |
| ~128.8 | C2', C6' (Aryl) | Aromatic CH carbons ortho to the CH₂ substituent. |
| ~114.5 | C3', C5' (Aryl) | Aromatic CH carbons ortho to the OCH₃ group, which are shielded due to its electron-donating nature. |
| ~111.0 | C4 (Pyrazole) | The CH carbon of the pyrazole ring. |
| ~55.4 | OCH₃ (Methoxy) | The carbon of the methoxy group consistently appears around 55 ppm.[3][5][6] |
| ~54.0 | CH₂ (Benzyl) | The benzylic carbon linking the two ring systems. |
IR Spectroscopy Data (Predicted)
The IR spectrum is key for identifying the characteristic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2825, ~2725 | Weak | C-H Stretch (Aldehyde) | These two weak bands, known as Fermi doublets, are highly characteristic of an aldehyde C-H bond. |
| ~1675 | Strong | C=O Stretch (Aldehyde) | A strong, sharp absorption is expected for the carbonyl group. Conjugation with the pyrazole ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). An analog shows a peak at 1667 cm⁻¹.[4][7] |
| 1610, 1515, 1460 | Medium | C=C, C=N Stretches | These absorptions are characteristic of the aromatic and heteroaromatic ring systems. |
| ~1250 | Strong | C-O Stretch (Aryl Ether) | The stretching vibration of the aryl-O-CH₃ bond gives rise to a strong and prominent band. |
Mass Spectrometry Data (Predicted)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
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Empirical Formula: C₁₂H₁₂N₂O₂
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Molecular Weight: 216.0899 g/mol
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HRMS (ESI-TOF):
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Calculated for [C₁₂H₁₃N₂O₂]⁺ ([M+H]⁺): m/z 217.0972
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Calculated for [C₁₂H₁₂N₂O₂Na]⁺ ([M+Na]⁺): m/z 239.0791
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Key Fragmentation Pattern: A major and highly characteristic fragment is expected from the cleavage of the benzylic C-N bond, which would generate the stable 4-methoxybenzyl cation at m/z 121 . This fragment is a hallmark of this structural motif. Another potential fragmentation is the loss of the formyl group (•CHO, 29 Da) from the molecular ion.
Conclusion
This technical guide outlines a comprehensive spectroscopic profile for 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde. Through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, the chemical structure can be unambiguously confirmed. The provided protocols offer a standardized approach for data acquisition, while the detailed interpretation serves as a reference for researchers working with this compound and its derivatives. The consistency between the predicted data, derived from fundamental principles and analogous structures, provides a high degree of confidence in the structural assignment.
References
- Electronic Supplementary Information - The Royal Society of Chemistry.
- Supplementary Information - The Royal Society of Chemistry.
- Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
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Žukauskaitė, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. Available at: [Link]
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Al-Majid, A. M., et al. (2023). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2023(3), M1682. Available at: [Link]
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Deng, X., & Mani, N. S. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 148. Available at: [Link]
- Dar, B. A., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Saudi Chemical Society, 20, S45-S51.
- LibreTexts Chemistry. Infrared (IR) Spectroscopy.
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ResearchGate. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – ¹³C NMR Chemical Shifts. Available at: [Link]
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NIST Chemistry WebBook. 1H-Pyrazole. Available at: [Link]
